molecular formula C15H20O3 B12386939 Madolin U

Madolin U

Cat. No.: B12386939
M. Wt: 248.32 g/mol
InChI Key: AHRAJHROHXBDAF-YIOYIWSBSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Madolin U undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Madolin U is unique among sesquiterpenes due to its specific structure and bioactivity. Similar compounds include:

    Germacrene D: Another germacrane sesquiterpene with similar anti-inflammatory properties.

    Farnesol: A sesquiterpene alcohol with anti-tumor and anti-inflammatory activities.

    Costunolide: A sesquiterpene lactone known for its anti-cancer properties.

This compound stands out due to its specific molecular targets and pathways, which make it a valuable compound for research in various fields .

Properties

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

(8R,9S)-4-hydroxy-5-methylidene-8-prop-1-en-2-yl-10-oxabicyclo[7.2.1]dodec-1(12)-en-11-one

InChI

InChI=1S/C15H20O3/c1-9(2)12-6-4-10(3)13(16)7-5-11-8-14(12)18-15(11)17/h8,12-14,16H,1,3-7H2,2H3/t12-,13?,14+/m1/s1

InChI Key

AHRAJHROHXBDAF-YIOYIWSBSA-N

Isomeric SMILES

CC(=C)[C@H]1CCC(=C)C(CCC2=C[C@@H]1OC2=O)O

Canonical SMILES

CC(=C)C1CCC(=C)C(CCC2=CC1OC2=O)O

Origin of Product

United States

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